Cas no 24285-39-0 (2-methylisourea sulphate)

2-methylisourea sulphate structure
2-methylisourea sulphate structure
Product name:2-methylisourea sulphate
CAS No:24285-39-0
MF:H2O4S.C2H6N2O
Molecular Weight:172.16032
CID:240546
PubChem ID:169039

2-methylisourea sulphate 化学的及び物理的性質

名前と識別子

    • 2-methylisourea sulphate
    • methyl carbamimidate
    • methyl carbamimidate sulfate (1:1)
    • methyl imidocarbamate sulfate
    • O-methyl-isourea sulfate
    • EINECS 246-120-9
    • CARBAMIMIDIC ACID METHYL ESTER SULFATE (2:1)
    • Carbamimidic acid methyl ester sulfate(2:1)
    • 2-methylpseudourea hydrogen sulfate
    • O-Methylisourea hemisulfate, 99%
    • C2H8N2O5S
    • 2-Methylpseudourea monosulfate (1:1)
    • AS-10187
    • DTXSID1067467
    • AKOS015892720
    • 2-Methylpseudourea sulfate
    • O-methyl isourea hydrogensulfate
    • CS-W017615
    • 29427-58-5
    • MFCD00013132
    • O-methyl-isourea sulphate
    • A876462
    • MDFRYRPNRLLJHT-UHFFFAOYSA-N
    • o-Methylisourea hydrogen sulfate
    • O-methylpseudourea hydrogen sulfate
    • O-methyl-isoharnstoff-sulfat
    • 24285-39-0
    • Methyl carbamimidate sulfate
    • O-METHYLISOUREA SULFATE
    • 2-(-4-Methylphenyl)propionic acid
    • methyl carbamimidate;sulfuric acid
    • O-methyl-isourea hydrogen sulfate
    • O-Methylisourea hydrogen.sulphate
    • O-methylisourea hydrogen sulphate
    • Carbamimidic acid, methyl ester, sulfate (1:1)
    • [amino(methoxy)methylidene]azanium;hydrogen sulfate
    • 0-methylisourea hydrogen sulfate
    • methoxyformamidine sulphate
    • SCHEMBL275165
    • NS00028694
    • I11503
    • FT-0638853
    • o-Methylisourea Hydrogensulfate; O-Methylisourea monosulfate (1:1); O-Methylisourea bisulfate
    • o-Methylisourea bisulfate, 99%
    • o-methylisourea sulfat
    • EINECS 249-622-6
    • O-Methylisourea hydrogen,sulfate
    • o-Methylisourea bisulfate
    • インチ: InChI=1S/C2H6N2O.H2O4S/c1-5-2(3)4;1-5(2,3)4/h1H3,(H3,3,4);(H2,1,2,3,4)
    • InChIKey: MDFRYRPNRLLJHT-UHFFFAOYSA-N
    • SMILES: S(O)(O)(=O)=O.COC(=N)N

計算された属性

  • 精确分子量: 172.01544
  • 同位素质量: 172.015
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 氢键受体数量: 6
  • 重原子数量: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 124
  • 共价键单元数量: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 142A^2

じっけんとくせい

  • 密度みつど: 1.17
  • Boiling Point: 66.9°Cat760mmHg
  • フラッシュポイント: °C
  • PSA: 133.7

おすすめ記事

推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD